molecular formula C9H5BrClNOS B5088671 6-bromo-3-chloro-1-benzothiophene-2-carboxamide

6-bromo-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B5088671
M. Wt: 290.56 g/mol
InChI Key: VCFXAMVWIUJAOS-UHFFFAOYSA-N
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Description

6-bromo-3-chloro-1-benzothiophene-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxamide typically involves the bromination and chlorination of benzothiophene derivatives. One common method involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the benzothiophene ring. The carboxamide group can be introduced through amidation reactions using appropriate amine reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromo-3-chloro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The carboxamide group can form hydrogen bonds with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
  • 6-bromo-3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

6-bromo-3-chloro-1-benzothiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The carboxamide group also provides additional functional versatility compared to other similar compounds .

Properties

IUPAC Name

6-bromo-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNOS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXAMVWIUJAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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